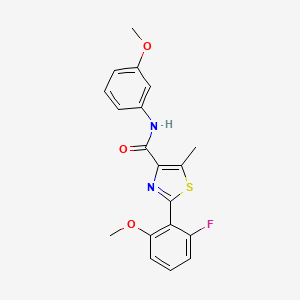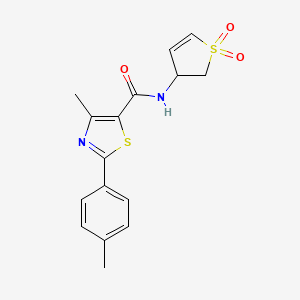![molecular formula C24H27NO6S B11154805 (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11154805.png)
(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its complex structure, which includes a chromenone core, a sulfonylamino group, and a pentanoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Sulfonylation: The sulfonylamino group is introduced by reacting the chromenone derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the sulfonylamino chromenone with pentanoic acid or its derivatives using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonylamino derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases such as cancer and infectious diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to effects such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-chlorophenyl)sulfonylamino]pentanoate
- (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methoxyphenyl)sulfonylamino]pentanoate
Uniqueness
- Structural Features : The presence of the 4-methylphenyl group in the sulfonylamino moiety distinguishes it from other similar compounds.
- Biological Activity : Exhibits unique biological activities that may not be present in its analogs.
- Reactivity : The specific arrangement of functional groups influences its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C24H27NO6S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C24H27NO6S/c1-6-7-19(25-32(28,29)18-10-8-14(2)9-11-18)24(27)31-21-13-15(3)12-20-22(21)16(4)17(5)23(26)30-20/h8-13,19,25H,6-7H2,1-5H3 |
InChI Key |
QLXKFUKKIMOPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11154723.png)

![4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11154736.png)

![3-(4-chlorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11154747.png)
![Methyl 4-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]methyl}benzoate](/img/structure/B11154753.png)
![trans-4-{[({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11154759.png)
![trans-4-{[(1H-indol-3-ylacetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11154766.png)
![2-[4-(dimethylamino)phenyl]-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11154768.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-(((benzyloxy)carbonyl)amino)butanoate](/img/structure/B11154774.png)
![2-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B11154781.png)
![methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11154787.png)
![1-[(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B11154800.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11154803.png)
